Allyl cinnamate is an organic compound classified as an ester. It is naturally found in the essential oils of various plants, notably cinnamon (Cinnamomum zeylanicum) and cassia (Cinnamomum cassia) [, ]. Allyl cinnamate has gained significant interest in scientific research due to its wide range of biological activities, including insecticidal, nematicidal, and antimicrobial properties, making it a potential candidate for applications in pest control and food preservation [, , , , ].
Allyl cinnamate is an organic compound classified as an ester, specifically the allyl ester of trans-cinnamic acid. It is derived from the condensation of allyl alcohol and cinnamic acid. The chemical formula for allyl cinnamate is , with a molecular weight of approximately 188.22 g/mol. This compound is recognized for its fruity aroma and is commonly used in the fragrance industry, as well as in food flavoring applications. Allyl cinnamate is also noted for its potential biological activities, including antimicrobial and anticancer properties.
Allyl cinnamate can be synthesized through several methods, with the most common involving the esterification of cinnamic acid with allyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.
General Procedure:
In one study, allyl cinnamate was synthesized by heating allyl alcohol with cinnamic acid in benzene at 80°C, followed by distillation to isolate the product .
The molecular structure of allyl cinnamate consists of a phenyl group attached to a double bond (vinyl group) and an ester functional group. The structure can be represented as follows:
Key features include:
The compound exhibits geometric isomerism due to the presence of double bonds, which can exist in either cis or trans configurations.
Allyl cinnamate participates in various chemical reactions, including:
The mechanism of action for allyl cinnamate's biological activities is not fully elucidated but involves:
Allyl cinnamate exhibits several notable physical and chemical properties:
These properties make it suitable for use in various industrial applications, particularly in fragrances and flavorings.
Allyl cinnamate has diverse applications across several fields:
Allyl cinnamate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as prop-2-en-1-yl (2E)-3-phenylprop-2-enoate. This nomenclature precisely defines the molecular structure: a propenyl (allyl) ester group attached to a cinnamic acid moiety where the double bond adopts the E configuration. The compound belongs to the chemical class of cinnamic acid esters, characterized by an ester derivative of cinnamic acid (3-phenylprop-2-enoic acid) [3] [5].
Alternative chemical names reflect historical and functional naming conventions:
The term "cinnamate" originates from the compound's structural relationship to cinnamic acid, while the "allyl" prefix specifies the esterifying alcohol group (allyl alcohol). The IUPAC Standard InChI representation further encodes structural information: InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+, where the "b9-8+" notation explicitly denotes the trans configuration of the double bond in the cinnamoyl fragment [3].
Table 1: Systematic and Common Nomenclature of Allyl Cinnamate
Nomenclature Type | Designation |
---|---|
IUPAC Name | prop-2-en-1-yl (2E)-3-phenylprop-2-enoate |
Common Synonyms | Allyl cinnamate, Allyl 3-phenylacrylate, trans-Allylcinnamate |
Chemical Class | Cinnamic acid esters |
Alternative Names | Vinyl carbinyl cinnamate, Propenyl cinnamate, Cinnamic acid allyl ester |
Stereochemical Indicator | (2E)- or trans- prefix |
Allyl cinnamate is uniquely identified across scientific and regulatory databases through its Chemical Abstracts Service (CAS) Registry Number: 1866-31-5. This universal identifier enables precise tracking of the compound in chemical inventories, regulatory documents, and scientific literature. The compound is registered in major regulatory systems globally, reflecting its historical use as a flavoring agent [3] [4] [10].
Key regulatory classifications include:
Table 2: Regulatory and Inventory Identifiers for Allyl Cinnamate
Registry System | Identifier | Regulatory Context |
---|---|---|
CAS Registry | 1866-31-5 | Universal chemical identifier |
FEMA | 2022 | Flavor ingredient classification |
EINECS | 217-477-8 | European chemical inventory |
FDA Mainterm | 1866-31-5 (Allyl Cinnamate) | Previously 21 CFR 172.515 |
DG SANTE | 09.741 | EU food flavoring regulation |
JECFA | 19 | International food additive specification |
Allyl cinnamate possesses the molecular formula C₁₂H₁₂O₂, corresponding to a molecular weight of 188.2225 g/mol as determined through high-resolution mass spectrometry [3] [9]. This aromatic ester consists of a cinnamoyl group (C₆H₅CH=CHCO-) esterified with allyl alcohol (H₂C=CH-CH₂OH), creating a conjugated system that significantly influences its spectroscopic properties and chemical behavior.
Mass Spectrometry Fragmentation Pattern:Electron ionization mass spectrometry (EI-MS) of allyl cinnamate reveals a molecular ion peak at m/z 188 (C₁₂H₁₂O₂⁺•), consistent with its molecular weight. Characteristic fragment ions include:
The base peak at m/z 131 demonstrates the stability of the resonance-stabilized cinnamoyl fragment, a hallmark of cinnamic acid derivatives. Additional significant fragments at m/z 105 (C₇H₅O⁺) and m/z 51 (C₄H₃⁺) further confirm the molecular architecture [9].
Infrared Spectroscopy:Fourier transform infrared spectroscopy (FTIR) of allyl cinnamate exhibits characteristic absorption bands:
Isomeric Differentiation:Allyl cinnamate can theoretically exist as four distinct isomers due to:
Chromatographic and spectroscopic analyses confirm that commercially available allyl cinnamate consists predominantly (>99%) of the trans,trans isomer - specifically the E-cinnamoyl and allyl ester isomer. The Z-isomer of cinnamic acid derivatives is thermodynamically less stable and exhibits distinct spectral properties, particularly in the UV-visible range [3] [8] [10].
Table 3: Characteristic Mass Spectral Fragments of Allyl Cinnamate
m/z Value | Relative Intensity (%) | Proposed Fragment Ion |
---|---|---|
188 | 12.0 | Molecular ion (C₁₂H₁₂O₂⁺•) |
131 | 100.0 | Cinnamoyl cation (C₉H₇O⁺) |
103 | 52.9 | C₈H₇⁺ (benzoyl or phenylpropenylium) |
77 | 32.3 | Phenyl cation (C₆H₅⁺) |
51 | 11.2 | C₄H₃⁺ |
41 | 9.7 | Allyl cation (C₃H₅⁺) |
Allyl cinnamate predominantly exists as the E-isomer (trans configuration) at the cinnamoyl double bond, as confirmed by its IUPAC Standard InChIKey: KCMITHMNVLRGJU-CMDGGOBGSA-N. The "CMDGGOBGSA" substring specifically encodes the E-configuration through the stereodescriptor "b9-8+" within the full InChI string [3] [8]. This stereochemistry profoundly influences the compound's physical properties, chemical reactivity, and organoleptic characteristics.
The E-configuration results in:
Experimental evidence for the E-configuration includes:
Photoisomerization Behavior:When exposed to ultraviolet radiation (particularly UV-C at 254 nm), allyl cinnamate undergoes reversible E→Z isomerization of the cinnamoyl double bond. This photoisomerization occurs without cleavage of the ester bond and follows first-order kinetics. The Z-isomer exhibits reduced thermal stability and spontaneously reverts to the E-form in the dark. This behavior is notably altered when allyl cinnamate is intercalated within layered double hydroxides (LDHs), where confinement effects can significantly retard the isomerization rate [7].
The stereochemical integrity of commercial allyl cinnamate is strictly controlled, with specifications requiring ≥99% E-isomer for flavor and fragrance applications. The presence of the Z-isomer is considered an impurity that may impart undesirable sensory characteristics [4] [10].
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